molecular formula C14H15ClN2O3 B12920665 4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-00-2

4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12920665
CAS No.: 88094-00-2
M. Wt: 294.73 g/mol
InChI Key: AFNGLQJKMLUKPD-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key intermediate in the development of novel therapeutic agents. The pyridazin-3(2H)-one scaffold is recognized as a privileged structure in drug discovery. Scientific studies on analogous pyridazinone derivatives have demonstrated their potential as alpha1-adrenoceptor (Alpha1-AR) antagonists . Alpha1-ARs are G-protein coupled receptors that regulate critical physiological processes, and antagonists targeting these receptors have shown therapeutic promise for the treatment of conditions such as hypertension and benign prostatic hypertrophy . Furthermore, pyridazinone derivatives bearing specific substituents have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . Research indicates that these compounds can induce intracellular calcium flux and chemotaxis, making them valuable tools for immunology research and potential lead compounds for developing anti-inflammatory agents . As such, this compound serves as a versatile building block for researchers synthesizing and evaluating new small-molecule candidates in these therapeutic areas. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or DEA-regulated substance. It is strictly for use by qualified professionals. Not for Human Use.

Properties

CAS No.

88094-00-2

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H15ClN2O3/c1-3-17-14(18)13(15)12(8-16-17)20-9-10-4-6-11(19-2)7-5-10/h4-8H,3,9H2,1-2H3

InChI Key

AFNGLQJKMLUKPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

Biological Activity

4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazine ring fused with a ketone group and various substituents, suggests potential biological activities that merit exploration in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O3C_{13}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 295.72 g/mol. The presence of multiple functional groups, including a chloro substituent, an ethyl group, and a methoxyphenyl group, allows for diverse interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation markers.
  • Anticancer Potential : Structural modifications can enhance cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of pyridazinones is significantly influenced by structural modifications. For instance, the introduction of different substituents can enhance or diminish activity against specific targets. Below is a comparative table highlighting similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-5-(2-methoxyphenyl)pyridazin-3(2H)-onePyridazine ring with methoxy groupAntimicrobial activity
5-MethylpyridazinoneMethyl substitution on pyridazineExhibits anti-inflammatory effects
4-Amino-pyridazinonesAmino group substitutionPotential anticancer properties

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with specific receptors or enzymes involved in metabolic pathways.

  • Receptor Binding : The compound may bind to receptors that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It might inhibit key enzymes involved in inflammatory processes or cancer progression.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer potential of pyridazinones. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values ranged from 10 µM to 30 µM depending on the structural variants tested.
    Cell LineCompound TestedIC50 (µM)
    MCF74-Chloro-2-ethyl-5-[methoxyphenyl]15
    NCI-H4604-Chloro-5-(2-methoxyphenyl)12
  • Anti-inflammatory Studies : Another study assessed the anti-inflammatory properties using lipopolysaccharide (LPS) induced models, revealing a significant reduction in pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Variations at Position 2

The ethyl group at position 2 influences steric and electronic properties. Comparisons include:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Findings Reference
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one tert-Butyl (-C(CH₃)₃) C₁₇H₂₀ClFN₂O₃ 366.80 Dihedral angle between pyridazine and benzene rings: 41.37°; enhanced steric hindrance
4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one Phenyl (-C₆H₅) C₁₂H₁₁ClN₂O 252.68 Electron-withdrawing phenyl group may reduce solubility
5-Chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one 3,5-Dimethylphenyl C₁₉H₁₈ClN₂O₃ 357.81 Submicromolar NPBWR1 antagonist (IC₅₀: ~1 µM)

Analysis :

  • Electron-withdrawing groups (e.g., phenyl) may lower solubility but enhance stability .

Substituent Variations at Position 5

The 4-methoxyphenylmethoxy group at position 5 is critical for hydrophobic interactions. Key analogs:

Compound Name Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Findings Reference
4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one 2-Fluoroethoxy (-OCH₂CH₂F) C₆H₆ClFN₂O₂ 192.58 Simplified structure; higher polarity due to fluorine
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one Cyclobutylmethoxy (-OCH₂C₄H₇) C₉H₁₁ClN₂O₂ 214.65 Moderate logP (~2.5); suitable for blood-brain barrier penetration
4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one 6-Methylpyridinyloxy (-OC₅H₃N-CH₃) C₁₁H₁₀ClN₃O₂ 267.67 Aryloxy group enhances π-π stacking in receptor binding

Analysis :

  • Fluorinated substituents (e.g., 2-fluoroethoxy) increase electronegativity, improving metabolic stability .
  • Bulky aryl groups (e.g., pyridinyloxy) enhance target affinity through hydrophobic interactions .

Substituent Variations at Position 4

The chlorine atom at position 4 is conserved in most analogs. Exceptions include:

Compound Name Position 4 Substituent Molecular Formula Molecular Weight Key Properties/Findings Reference
4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one Amino (-NH₂) C₁₀H₈ClN₃O 221.65 Amino group increases solubility but reduces stability
5-Chloro-4-(4-methoxyphenoxy)-2-(benzyl)pyridazin-3(2H)-one 4-Methoxyphenoxy (-OC₆H₄-OCH₃) C₁₈H₁₅ClN₂O₃ 342.77 Dual aryloxy groups enhance selectivity for NPBWR1 receptors

Analysis :

  • Amino groups at position 4 improve solubility but may lead to oxidative degradation .
  • Chlorine at position 4 is optimal for balancing electronic effects and stability.

Preparation Methods

Preparation of 5-(4-Methoxyphenethylamino)-4-chloropyridazin-3(2H)-one Intermediate

  • Starting material: 5-(4-methoxyphenethylamino)-4-chloropyridazin-3(2H)-one.
  • Reaction: Alkylation with 1,5-dibromopentane in the presence of potassium carbonate in acetone.
  • Conditions: Reflux for 10 hours.
  • Isolation: Precipitate filtered, residue purified by silica gel chromatography.
  • Yield: Approximately 36.7%.
  • Crystallization: Slow evaporation from chloroform yields crystals suitable for X-ray analysis.

Etherification to Form the (4-Methoxyphenyl)methoxy Substituent

  • Approach: Reaction of 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one with 4-methoxyphenol derivatives.
  • Conditions: Mild heating (~50°C) for 3-4 hours.
  • Oxidation: Optional oxidation step using hydrogen peroxide and ammonium molybdate to modify sulfur-containing intermediates if present.
  • Yield: 60-80% yields reported.
  • Notes: Reaction time and temperature are critical to avoid side reactions involving the chlorine atom at the 5-position.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Friedel-Crafts acylation Mucochloric acid, benzene, AlCl3 Room temp 3 h 60 Formation of dichlorofuranone intermediate
2 Cyclization Hydrazine hydrate, DMF 80°C 40 min 68 Formation of 5-chloro-6-phenylpyridazinone
3 Alkylation (2-ethyl group) Ethyl halide, K2CO3, acetone RT to mild Several h 60-80 Monitored by TLC
4 Alkylation (5-position) 1,5-Dibromopentane, K2CO3, acetone Reflux 10 h 36.7 Purification by silica gel chromatography
5 Etherification 4-Methoxyphenol derivative, mild heating ~50°C 3-4 h 60-80 Avoid side reactions at C-5 chlorine

Research Findings and Optimization Notes

  • Solvent Effects: DMF is superior for cyclization steps, improving yield and purity compared to other solvents.
  • Temperature Control: Precise temperature control during alkylation and etherification is essential to minimize side reactions, especially involving the chlorine substituent at the 4- or 5-positions.
  • Reaction Monitoring: TLC is a reliable method to track reaction progress and optimize reaction times.
  • Purification: Silica gel chromatography with petroleum ether-ethyl acetate mixtures containing triethylamine (TEA) is effective for isolating pure products.
  • Crystallization: Slow evaporation from chloroform or dioxane yields crystals suitable for structural analysis, confirming product identity.

Q & A

Basic: How is this compound synthesized and purified?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Step 1: React 5-(4-methoxyphenylethylamino)-4-chloropyridazin-3(2H)-one with 1,5-dibromopentane in acetonitrile under reflux (10–12 hours) using K₂CO₃ as a base .
  • Step 2: Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate 3:2 with triethylamine) to isolate the target compound in ~36.7% yield .
  • Crystallization: Slow evaporation of a chloroform solution yields X-ray-quality crystals, critical for structural validation .

Basic: What spectroscopic and crystallographic methods validate its structure?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction data collected at 110 K (Mo-Kα radiation, λ = 0.71073 Å) refine using SHELXL-97. Key parameters: R factor = 0.044, wR = 0.143, data-to-parameter ratio = 17.9 .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ ~7.4–6.9 ppm for methoxyphenyl), ethyl group (δ ~1.2–1.5 ppm), and pyridazinone NH (δ ~11.2 ppm) .
    • IR: Confirm carbonyl (C=O) stretching at ~1670–1700 cm⁻¹ and NH/OH bands at ~3200–3400 cm⁻¹ .

Advanced: How do conformational variations in the asymmetric unit affect crystallographic properties?

Methodological Answer:
The asymmetric unit may contain two molecules with divergent conformers. For example:

  • Torsion Angles: Analyze via X-ray data (e.g., C2-C3-C4-C5 = -60.4° vs. C20-C21-C22-C23 = 175.8°), indicating flexibility in the pentyl chain .
  • Intermolecular Interactions: Hydrogen bonds (N–H···O, d = 2.8–3.0 Å) and π–π stacking (3.5–4.0 Å) stabilize the crystal lattice. Use Mercury or OLEX2 to visualize packing .

Advanced: How to design analogs for improved α1-adrenoceptor (α1-AR) antagonism?

Methodological Answer:

  • Key Modifications:
    • Substituent Effects: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, Br) to enhance receptor binding .
    • Chain Length Optimization: Vary the ethyl or pentyl chain to modulate lipophilicity and bioavailability .
  • Biological Assays:
    • In Vitro: Radioligand binding assays using [³H]prazosin on rat aortic smooth muscle cells .
    • Functional Tests: Measure inhibition of phenylephrine-induced vasoconstriction in isolated tissues .

Advanced: What computational methods predict supramolecular interactions in crystal packing?

Methodological Answer:

  • Hydrogen Bonding Networks: Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O···H/N···H contributions) .
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d,p) level to compare experimental vs. theoretical torsion angles .
  • π–π Interactions: Analyze centroid distances and dihedral angles between aromatic rings using PLATON .

Advanced: How to evaluate polymorphic forms and their stability?

Methodological Answer:

  • Screening: Recrystallize from solvents (e.g., chloroform, ethanol) under varying temperatures to isolate polymorphs .
  • Characterization:
    • PXRD: Compare diffraction patterns to identify distinct crystalline phases.
    • DSC/TGA: Determine melting points and thermal stability (e.g., decomposition >200°C) .
  • Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor form transitions via Raman spectroscopy .

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